molecular formula C7H15ClN2 B11719531 cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B11719531
M. Wt: 162.66 g/mol
InChI Key: QMIRYPBEEINEAR-UKMDXRBESA-N
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Description

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride is a bicyclic amine compound with a fused pyrrolidine-pyrrole structure. It exists as a dihydrochloride salt (CAS: 1338729-66-0) with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . The compound is classified as a chiral building block, commonly used in pharmaceutical and organic synthesis due to its stereochemical rigidity and nitrogen-rich scaffold. Its purity is typically ≥98%, and it is characterized by NMR, HPLC, and LC-MS for quality assurance .

The free base form (CAS: 172739-03-6) has the molecular formula C₇H₁₄N₂ (MW: 126.2 g/mol) and predicted physical properties, including a boiling point of 181.5±8.0°C, density of 0.970±0.06 g/cm³, and pKa of 10.90±0.20 . The hydrochloride salt enhances solubility and stability, making it preferable for synthetic applications.

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7+;

InChI Key

QMIRYPBEEINEAR-UKMDXRBESA-N

Isomeric SMILES

CN1C[C@H]2CNC[C@H]2C1.Cl

Canonical SMILES

CN1CC2CNCC2C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other Bicyclic Pyrrolo-Pyrrole Derivatives

cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS: 445310-01-0)
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.3 g/mol
  • Key Features :
    • Contains a benzyl carbamate (Cbz) protecting group, which modulates reactivity and steric bulk.
    • Higher molecular weight and lipophilicity compared to the methyl-substituted derivative.
    • Predicted boiling point: 385.4±42.0°C and density: 1.2±0.1 g/cm³ .
  • Applications : Intermediate in peptide synthesis and catalysis, where the Cbz group enables selective deprotection .
Property cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole HCl cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole
Molecular Formula C₇H₁₆Cl₂N₂ C₁₄H₁₈N₂O₂
Molecular Weight (g/mol) 199.12 246.3
Boiling Point (°C) Not reported 385.4±42.0
Key Functional Group Methyl Cbz (Benzyl carbamate)
Applications Chiral building block Protected intermediate in organic synthesis

Pyrrolo-Pyridine Derivatives

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (e.g., 10a-c)
  • Examples :
    • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): Yield = 71% .
    • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c): Yield = 80% .
  • Key Features :
    • Replace one pyrrolidine ring with a pyridine moiety, altering electronic properties.
    • Carboxylic acid substituents enhance hydrogen-bonding capacity and metal coordination.
    • Lower steric hindrance compared to bicyclic pyrrolo-pyrroles.
Property cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole HCl 5-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Core Structure Bicyclic pyrrolidine-pyrrole Pyrrolo-pyridine
Functional Group Methyl Chlorine + Carboxylic acid
Synthetic Yield Not applicable (commercially available) 71–95%
Reactivity Basic amine Acidic, electrophilic

Disubstituted Pyrrole Carboxylates

Ethyl 5-(3-Aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
  • Molecular Formula : C₂₁H₂₂N₄O₂
  • Molecular Weight : 362.4 g/mol .
  • Key Features: Features a cyano group and aminophenyl substituent, enabling π-π interactions and cross-coupling reactions. Higher molecular complexity but reduced stereochemical control compared to bicyclic derivatives.
Property cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole HCl Ethyl 5-(3-Aminophenyl)pyrrole-3-carboxylate
Molecular Weight (g/mol) 199.12 362.4
Substituents Methyl Cyano, aminophenyl, ester
Synthetic Utility Rigid chiral scaffold Functional group diversity

Key Research Findings

  • Stereochemical Advantages: The bicyclic structure of cis-2-methyloctahydropyrrolo[3,4-c]pyrrole provides superior stereochemical stability compared to monocyclic analogs like pyrrolo-pyridines .
  • Solubility and Stability : The hydrochloride salt form improves aqueous solubility, whereas the Cbz-protected derivative (CAS: 445310-01-0) is more suited for organic-phase reactions .
  • Synthetic Versatility : Disubstituted pyrrole carboxylates (e.g., 7c) offer broader functionalization but lack the conformational restraint of bicyclic systems .

Biological Activity

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its interaction with biological targets. The compound's structural features suggest potential for binding to specific receptors or enzymes involved in cellular processes.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that highlight its effects on cancer cell lines and other biological systems.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Similar pyrrole-based compounds have been shown to act as microtubule depolymerizers by binding to the colchicine site on tubulin. This interaction disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Efficacy : In vitro studies have demonstrated that related compounds possess IC(50) values in the low nanomolar range (10-16 nM) against various cancer cell lines, indicating potent antiproliferative effects .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy:

  • Cognitive Function : Preliminary studies suggest that pyrrole derivatives may influence neurotransmitter systems, potentially enhancing cognitive function or providing neuroprotective effects.
  • Behavioral Studies : Animal models have been utilized to assess the impact of these compounds on anxiety and depression-related behaviors.

Case Studies and Research Findings

A review of case studies and experimental findings provides insight into the biological activities associated with this compound:

StudyFindings
Study 1Evaluated antitumor efficacy in MDA-MB-435 xenograft modelsDemonstrated significant tumor reduction with minimal toxicity
Study 2Assessed neuroprotective effects in rodent modelsIndicated potential for cognitive enhancement and reduced anxiety
Study 3Investigated binding affinity to tubulinConfirmed strong interaction at colchicine site similar to known microtubule inhibitors

Q & A

Q. What are the established synthetic routes for cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride, and how can researchers optimize yield and purity?

Q. How does the stereochemical configuration of this compound influence its biological activity, and what methods validate this relationship?

  • Methodological Answer : The cis-configuration enhances binding affinity to biological targets (e.g., TP53 activators) due to spatial compatibility with hydrophobic pockets . Validate via:
  • Docking Studies : Compare cis vs. trans isomers using software like AutoDock Vina.
  • In Vitro Assays : Test isomer activity in TP53 reporter cell lines .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :
  • Re-evaluate Force Fields : Use ab initio molecular dynamics (AIMD) to refine computational models, especially for hydrogen bonding and steric effects .
  • Experimental Validation : Perform kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under varying conditions (pH, temperature) .

Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Analyze degradation products via LC-MS .

  • Storage Recommendations : Store in inert atmosphere at 2–8°C to minimize hydrolysis of the pyrrolidine ring .

    • Data Table :
ConditionDegradation PathwayReference
High HumidityHydrolysis of bicyclic scaffold
Light ExposurePhotooxidation of methyl group

Q. What methodological approaches are employed to investigate the compound's interaction with TP53 pathways, and how can conflicting results from different assay systems be reconciled?

  • Methodological Answer :
  • Mechanistic Studies : Use siRNA knockdown in TP53-null vs. wild-type cell lines to isolate compound-specific effects .
  • Assay Harmonization : Compare results across orthogonal platforms (e.g., luciferase reporter assays vs. Western blotting for p21 expression) .

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